molecular formula C7H16N2 B13213986 Methyl({[(3R)-piperidin-3-yl]methyl})amine

Methyl({[(3R)-piperidin-3-yl]methyl})amine

Cat. No.: B13213986
M. Wt: 128.22 g/mol
InChI Key: CYDMJLIOBYDVSP-SSDOTTSWSA-N
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Description

Methyl({[(3R)-piperidin-3-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[(3R)-piperidin-3-yl]methyl})amine typically involves several steps, including reduction, selective oxidation, alkylation, deprotection, and acylation reactions. One common method involves using benzyl bromide as a raw material to form an onium pyridine salt, followed by reduction and selective oxidation . The process may also include alkylation and deprotection steps to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. An improved process for the preparation of related compounds, such as tofacitinib citrate, involves the synthesis of key intermediates like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine as tartarate salt . This process aims to address quality and yield issues, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(3R)-piperidin-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Methyl({[(3R)-piperidin-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[(3R)-piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in the context of drug discovery, it may target enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[(3R)-piperidin-3-yl]methyl})amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(3R)-piperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

CYDMJLIOBYDVSP-SSDOTTSWSA-N

Isomeric SMILES

CNC[C@H]1CCCNC1

Canonical SMILES

CNCC1CCCNC1

Origin of Product

United States

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